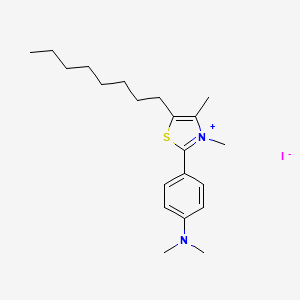
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide is an organic compound known for its unique chemical structure and properties This compound is part of the thiazolium family, which is characterized by a thiazole ring—a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a thiazole derivative in the presence of a base to form the desired product . The reaction conditions often include refluxing in a suitable solvent such as methanol, with the temperature maintained between 30°C to 50°C to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pH, and solvent composition. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
科学研究应用
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of the dimethylamino group allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity . Additionally, the thiazolium ring can participate in electron transfer processes, contributing to its overall mechanism of action .
相似化合物的比较
Similar Compounds
Thioflavin T: A benzothiazolium salt used in the detection of amyloid plaques.
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Another thiazolium compound with nonlinear optical properties.
Uniqueness
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide stands out due to its unique combination of a dimethylamino group and an octyl chain, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique optical characteristics .
属性
CAS 编号 |
21176-92-1 |
|---|---|
分子式 |
C21H33IN2S |
分子量 |
472.5 g/mol |
IUPAC 名称 |
4-(3,4-dimethyl-5-octyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C21H33N2S.HI/c1-6-7-8-9-10-11-12-20-17(2)23(5)21(24-20)18-13-15-19(16-14-18)22(3)4;/h13-16H,6-12H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
ZZQWBYNBHPEYPF-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCC1=C([N+](=C(S1)C2=CC=C(C=C2)N(C)C)C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


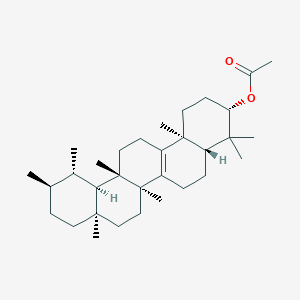
![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)
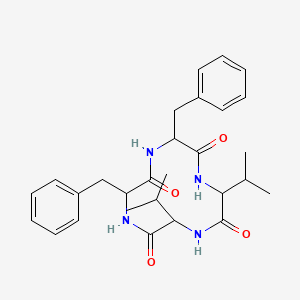
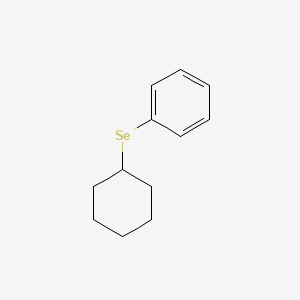
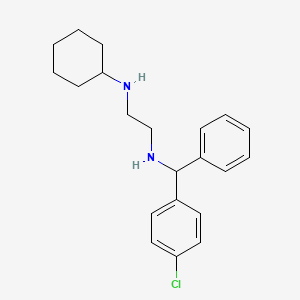
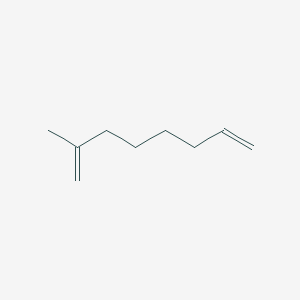
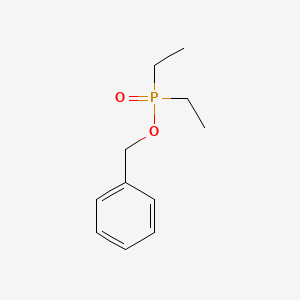
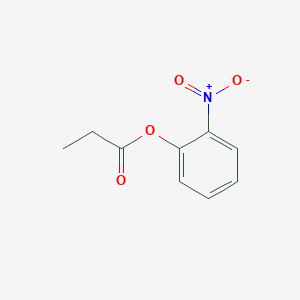
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)
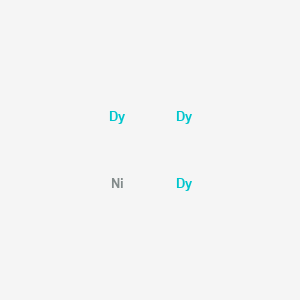
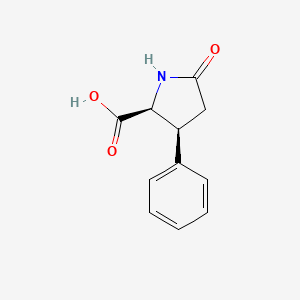
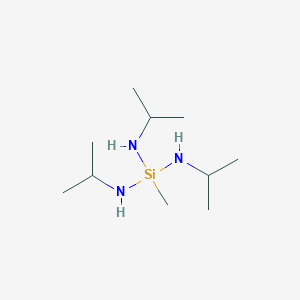
![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)

